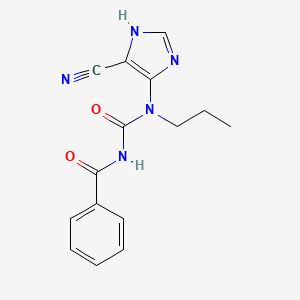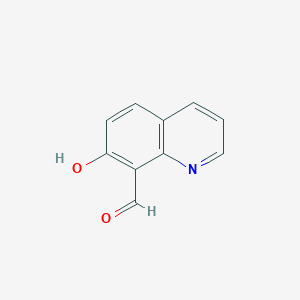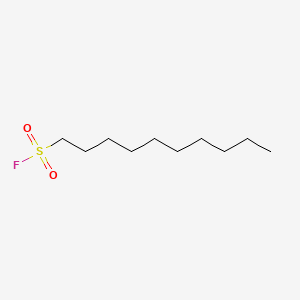
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is a compound that features an imidazole ring, a cyano group, and a benzamide moiety Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide typically involves the formation of the imidazole ring followed by the introduction of the cyano group and the benzamide moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydroxide, ammonia, water.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The benzamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- N-((5-Cyano-1H-imidazol-4-yl)(ethyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(methyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(butyl)carbamoyl)benzamide
Uniqueness
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to its analogs .
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(5-cyano-1H-imidazol-4-yl)-propylcarbamoyl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-2-8-20(13-12(9-16)17-10-18-13)15(22)19-14(21)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3,(H,17,18)(H,19,21,22) |
InChI Key |
CNPPGKSPHOHFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(NC=N1)C#N)C(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)



![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)
![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)
